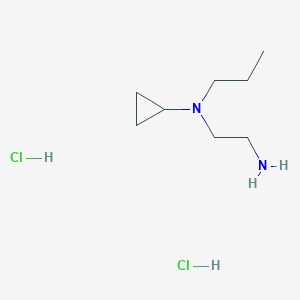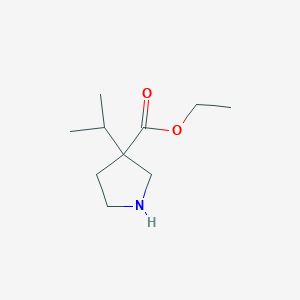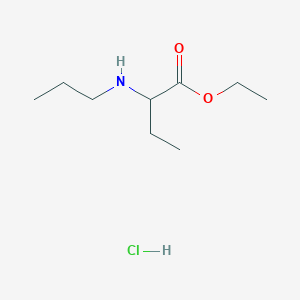
d6-2-氨基丁酸
描述
科学研究应用
植物生长和抗逆性
d6-2-氨基丁酸: 可用于农业研究,以研究其对植物生长和抗逆性的影响。 外源施用GABA已被证明可以减轻植物在缺氧、高温、冷冲击、干旱和盐碱等各种非生物胁迫下引起的胁迫症状 .
作物育种中的营养物质富集
该化合物也可能在旨在针对性营养物质富集的作物育种计划中找到应用。 GABA的多功能性因其多方面的健康益处和在食品工业中的潜在应用而得到认可 .
药物研究
在药物研究中,d6-2-氨基丁酸可用作示踪剂或标记物,以研究GABA相关药物的代谢和药代动力学。 它有助于了解GABA在各种疾病中的作用 .
食品工业应用
食品工业可以从d6-2-氨基丁酸的研究中获益,因为它与GABA的生物活性特性有关,而这些特性与健康益处有关 .
微生物发酵过程
对微生物发酵过程的研究可以使用d6-2-氨基丁酸来跟踪和研究微生物中GABA的生产和代谢 .
神经学研究
由于GABA是一种重要的神经递质,因此d6-2-氨基丁酸可用于神经学研究,以追踪和了解GABA在脑功能中的作用及其在神经系统疾病中的意义 .
作用机制
Target of Action
d6-2-Aminobutyric acid, also known as d6-GABA, primarily targets the γ-Aminobutyric acid sub-type A receptors (GABA A Rs) in the central nervous system (CNS) . These receptors are the most prominent inhibitory neurotransmitter receptors in the CNS . They are a family of ligand-gated ion channels with significant physiological and therapeutic implications .
Mode of Action
d6-2-Aminobutyric acid interacts with its targets, the GABA A Rs, by binding to these receptors . This binding action results in the opening of a central chloride ion channel that is gated by the GABA neurotransmitter . The opening of this channel leads to an influx of chloride ions into the neuron, which hyperpolarizes the neuron and makes it less likely to fire . This results in an overall inhibitory effect on neural activity .
Biochemical Pathways
The primary biochemical pathway affected by d6-2-Aminobutyric acid is the GABAergic system . This system is critical in neurodevelopmental disorders . Changes in GABA synthesis or release may have a significant effect on normal brain function . Furthermore, the molecular interactions and pharmacological effects caused by drugs like d6-2-Aminobutyric acid are extremely complex due to the structural heterogeneity of the receptors .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of d6-2-Aminobutyric acid is the inhibition of neural activity through its action on GABA A Rs . This can lead to effects such as reduced anxiety, sedation, and muscle relaxation .
Action Environment
The action of d6-2-Aminobutyric acid can be influenced by various environmental factors. For instance, stress has been shown to induce the production of β-aminobutyric acid in plants . This suggests that environmental stressors could potentially influence the action, efficacy, and stability of d6-2-Aminobutyric acid.
安全和危害
未来方向
Research on GABA and its derivatives, including d6-2-Aminobutyric acid, is ongoing. One review discusses the physiological functions, preparation methods, enrichment methods, metabolic pathways, and applications of GABA, shedding light on developing GABA-enriched plant varieties and food products, and providing insights for efficient production of GABA through synthetic biology approaches . Another paper discusses the use of deuterium-labeled GABA to study the alleviation of abiotic stress resistance in horticultural crops .
生化分析
Biochemical Properties
d6-2-Aminobutyric acid plays a significant role in biochemical reactions, particularly in the synthesis and metabolism of amino acids. It interacts with several enzymes, including glutamate decarboxylase, which converts glutamate to gamma-aminobutyric acid (GABA). This interaction is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system. Additionally, d6-2-Aminobutyric acid is involved in the synthesis of other non-proteinogenic amino acids, contributing to various metabolic pathways .
Cellular Effects
d6-2-Aminobutyric acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. This modulation can affect neuronal excitability and synaptic plasticity, impacting processes such as learning and memory. Furthermore, d6-2-Aminobutyric acid can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, d6-2-Aminobutyric acid exerts its effects through binding interactions with various biomolecules. It can act as an agonist or antagonist at GABA receptors, depending on the specific receptor subtype and cellular context. This binding can lead to changes in ion channel activity, resulting in altered neuronal excitability. Additionally, d6-2-Aminobutyric acid can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and influencing cellular metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of d6-2-Aminobutyric acid can change over time due to its stability and degradation. Studies have shown that d6-2-Aminobutyric acid is relatively stable under physiological conditions, but it can be metabolized to other compounds, such as succinic acid, over time. Long-term exposure to d6-2-Aminobutyric acid can lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These temporal effects are important for understanding the long-term impact of d6-2-Aminobutyric acid on cellular processes .
Dosage Effects in Animal Models
The effects of d6-2-Aminobutyric acid vary with different dosages in animal models. At low doses, it can enhance inhibitory neurotransmission and reduce neuronal excitability, leading to anxiolytic and anticonvulsant effects. At high doses, d6-2-Aminobutyric acid can cause toxicity, leading to adverse effects such as sedation, motor impairment, and respiratory depression. These dosage-dependent effects are critical for determining the therapeutic potential and safety of d6-2-Aminobutyric acid in clinical applications .
Metabolic Pathways
d6-2-Aminobutyric acid is involved in several metabolic pathways, including the GABA shunt, which is a crucial pathway for the synthesis and degradation of GABA. It interacts with enzymes such as glutamate decarboxylase and GABA transaminase, which are essential for maintaining the balance of excitatory and inhibitory neurotransmitters in the brain. Additionally, d6-2-Aminobutyric acid can be metabolized to succinic acid, which enters the tricarboxylic acid cycle and contributes to cellular energy production .
Transport and Distribution
Within cells and tissues, d6-2-Aminobutyric acid is transported and distributed through specific transporters and binding proteins. It can be taken up by GABA transporters, which facilitate its movement across cell membranes and into neurons and glial cells. Once inside the cells, d6-2-Aminobutyric acid can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and synaptic transmission .
Subcellular Localization
The subcellular localization of d6-2-Aminobutyric acid is crucial for its activity and function. It is primarily localized in the cytosol and mitochondria, where it participates in metabolic reactions and neurotransmitter synthesis. The targeting of d6-2-Aminobutyric acid to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which ensure its proper localization and function within the cell .
属性
IUPAC Name |
2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine hydrochloride](/img/structure/B1382976.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)



![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)
![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)

